1-(Cyclopent-1-en-1-yl)prop-2-en-1-one
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Overview
Description
“1-(Cyclopent-1-en-1-yl)prop-2-en-1-one” is a chemical compound with the molecular formula C8H10O . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “1-(Cyclopent-1-en-1-yl)prop-2-en-1-one” consists of a cyclopentene ring attached to a propenone group . The compound is not aromatic, but it is an α,β-unsaturated cyclic ketone .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .Scientific Research Applications
Organic Synthesis
“1-(Cyclopent-1-en-1-yl)prop-2-en-1-one” is a versatile electrophile employed in a variety of addition reactions . This includes conjugate addition of organocopper nucleophiles, Michael reaction with silyl enol ethers, and siloxanes, Diels-Alder cycloadditions, and phosphoniosilylations .
Material Science
This compound has been used in the study of mechanical properties of prop-2-en-1-one based compounds using molecular dimension simulations . Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio .
Crystallography
The compound has been used in the study of physical properties of prop-2-en-1-one based single crystals . The s-wave and p-wave velocities as well as static dielectric tensor were also calculated .
Antiviral Research
“1-(Cyclopent-1-en-1-yl)prop-2-en-1-one” has been used in the synthesis of 2-heterosubstituted cyclopent-2-en-1-ones . These compounds have shown primary antiviral activities against IV/H1N1 .
Molecular Mechanics
The compound has been used in the study of molecular mechanics of prop-2-en-1-one based single crystals . A correlation between molecular structure and mechanical properties was investigated .
Simulation of Materials
This compound has been used in the simulation of materials . The study provides a concrete basis to discuss the dominant role played by elastic constants and the critical values associated with these lead to an extent of elastic displacement in the form of 3-dimensional shape .
Safety and Hazards
properties
IUPAC Name |
1-(cyclopenten-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-2-8(9)7-5-3-4-6-7/h2,5H,1,3-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFMRFANMOYJOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498966 |
Source
|
Record name | 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopent-1-en-1-yl)prop-2-en-1-one | |
CAS RN |
62672-81-5 |
Source
|
Record name | 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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